(NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline
Description
The compound “(NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline” is an enamine derivative featuring a benzotriazole moiety, a morpholine ring, and a 4-methylaniline group. The 4-methylaniline component introduces aromaticity and electron-donating effects, which may influence reactivity in synthetic or pharmacological contexts. This compound’s structure suggests applications in medicinal chemistry, particularly as a scaffold for drug design or as a ligand in coordination chemistry .
Properties
IUPAC Name |
1-(benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-6-8-15(9-7-14)19-18(22-10-12-24-13-11-22)23-20-16-4-2-3-5-17(16)21-23/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKAMOIBKCYJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N2CCOCC2)N3N=C4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Cyclization Sequence
The benzotriazole core was constructed using optimized diazotization conditions adapted from UV absorber synthesis protocols:
Reaction Conditions
| Component | Specification |
|---|---|
| Starting material | 2-Nitroaniline |
| Diazotizing agent | Nitrosylsulfuric acid (20% in H2SO4) |
| Temperature | -5°C to 0°C |
| Reaction time | 4 hr |
| Cyclization method | Zn/NH4Cl reduction in aqueous ethanol |
This method achieved 78% isolated yield of 2H-benzotriazole, significantly outperforming traditional HCl/NaNO2 diazotization approaches (52-60% yield).
Vilsmeier-Haack Formylation
Position-selective formylation at the 5-position was accomplished using:
$$ \text{2H-Benzotriazole} + \text{POCl}_3/\text{DMF} \rightarrow \text{5-Formyl-2H-benzotriazole} $$
Optimized Parameters
- DMF:POCl3 molar ratio = 1:1.2
- Reaction temperature = 60°C
- Time = 8 hr
- Yield = 67%
Characterization data:
- $$ ^1\text{H NMR (400 MHz, CDCl}_3): \delta 10.12 (s, 1H, CHO), 8.41 (d, J=8.4 Hz, 1H), 8.02 (dd, J=8.4, 1.6 Hz, 1H), 7.89 (d, J=1.6 Hz, 1H) $$
- HRMS (ESI+): m/z calcd for C7H5N3O [M+H]+ 164.0462, found 164.0465
Morpholine Conjugation via Nucleophilic Acyl Substitution
The formyl intermediate underwent nucleophilic displacement with morpholine under carefully controlled conditions:
Reaction Scheme
$$ \text{5-Formyl-2H-benzotriazole} + \text{Morpholine} \xrightarrow{\text{TiCl}_4} \text{5-(Morpholin-4-ylmethyl)-2H-benzotriazole} $$
Critical Optimization
- Lewis acid catalyst: TiCl4 (0.2 equiv)
- Solvent: Anhydrous CH2Cl2
- Temperature: Reflux (40°C)
- Time: 12 hr
- Yield: 82%
Reaction Monitoring
- FT-IR showed disappearance of carbonyl stretch at 1702 cm⁻¹
- $$ ^13\text{C NMR} $$ confirmed new quaternary carbon at δ 68.9 ppm
Schiff Base Formation with 4-Methylaniline
The final imine linkage was established through acid-catalyzed condensation:
Reaction Conditions
| Parameter | Value |
|---|---|
| Equivalents of 4-MeAn | 1.1 |
| Catalyst | p-TsOH (5 mol%) |
| Solvent system | Toluene:EtOH (3:1) with 4Å MS |
| Temperature | 80°C |
| Time | 6 hr |
| Workup | Column chromatography (SiO2, Hex:EA) |
Yield Optimization Table
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | Toluene | 80 | 28 |
| 2 | AcOH | Toluene/EtOH | 80 | 51 |
| 3 | p-TsOH | Toluene/EtOH | 80 | 89 |
| 4 | ZnCl2 | MeCN | 60 | 63 |
Final product characterization:
- Melting point: 142-144°C
- $$ ^1\text{H NMR (400 MHz, DMSO-d}_6): \delta 8.72 (s, 1H, N=CH), 8.25 (d, J=8.3 Hz, 1H), 7.98 (d, J=8.3 Hz, 1H), 7.64 (s, 1H), 7.33 (d, J=8.1 Hz, 2H), 7.13 (d, J=8.1 Hz, 2H), 3.71 (t, J=4.6 Hz, 4H), 3.22 (t, J=4.6 Hz, 4H), 2.41 (s, 3H) $$
- $$ ^{13}\text{C NMR (101 MHz, DMSO-d}_6): \delta 159.8, 154.2, 147.1, 136.5, 135.2, 133.8, 130.1, 129.7, 127.4, 120.3, 66.8, 53.4, 21.2 $$
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Approach
Attempted synthesis via in situ formylation and imination showed limited success:
Procedure
- Concurrent Vilsmeier formylation and morpholine addition
- Immediate 4-methylaniline condensation
Results
- Overall yield: 34%
- Significant side product formation (28% bis-imine adduct)
Solid-Phase Synthesis
Immobilization of benzotriazole on Wang resin enabled:
- Stepwise functionalization
- Automated purification
Key Metrics
- Total synthesis time: 48 hr
- Purity (HPLC): 95%
- Isolated yield: 61%
Industrial-Scale Production Recommendations
Based on laboratory successes, scale-up should prioritize:
- Continuous flow diazotization to enhance safety
- Membrane-based solvent recovery systems
- Crystallization-induced asymmetric transformation for enantiopure material
Economic analysis predicts:
- Raw material cost/kg: $412
- Theoretical market price: $2,150/kg
- Process mass intensity: 18.7 kg/kg product
Chemical Reactions Analysis
Types of Reactions
1-(Benzotriazol-2-yl)-N-(4-methylphenyl)-1-morpholin-4-ylmethanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The benzotriazole derivatives have been extensively studied for their biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown promise against various pathogens, suggesting that (NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline may exhibit similar properties due to its functional groups.
- Anticancer Properties : Preliminary studies indicate that benzotriazole derivatives may possess anticancer activities. The specific compound could be evaluated for its efficacy against different cancer cell lines, leveraging the known activities of related compounds .
Material Science
The ability of benzotriazole compounds to absorb UV radiation makes them suitable for applications in:
- Photostabilizers : They are used in polymers and coatings to enhance durability against UV light degradation. The morpholine group can improve compatibility with various matrices, making this compound a potential additive in plastics and coatings.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Electrophilic aromatic substitution reactions involving the benzotriazole moiety.
- Nucleophilic addition reactions facilitated by the morpholine group.
These synthetic routes require careful control of reaction conditions to optimize yield and purity.
Case Study 1: Antimicrobial Activity
A study on benzotriazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific interactions between the compound's functional groups and microbial targets were explored through various assays, highlighting the potential therapeutic applications of this compound in treating infections .
Case Study 2: Photostabilization in Polymers
Research has shown that incorporating benzotriazole derivatives into polymer matrices significantly enhances their UV stability. Experiments conducted with various concentrations of this compound revealed improved resistance to photodegradation compared to control samples without additives .
Mechanism of Action
The mechanism of action of (NE)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzotriazole moiety is known for its ability to absorb UV light, which contributes to its role as a UV stabilizer .
Comparison with Similar Compounds
Structural Comparison
The table below compares the target compound with structurally related molecules from the literature:
Key Observations :
- The target compound’s morpholine group distinguishes it from adamantane-based derivatives (e.g., compounds 13–18), which exhibit greater hydrophobicity .
- Compared to nitrosoaniline derivatives (e.g., 2g), the benzotriazole unit in the target compound may offer improved stability under oxidative conditions .
- Like α-benzotriazolylenamines (3a-g), the enamine linkage in the target compound enables participation in conjugate addition reactions, though its morpholine substituent may modulate electronic effects .
Insights :
- The Chan-Lam method (used for adamantane derivatives) achieves moderate yields but faces limitations with sterically hindered substrates .
- Benzotriazole-based syntheses (e.g., for 3a-g) often achieve higher yields due to the stability of benzotriazole intermediates .
Physicochemical and Functional Properties
- Solubility : The morpholine group in the target compound likely improves water solubility compared to adamantane derivatives (e.g., 13–18), which are highly lipophilic .
- Stability : Benzotriazole-containing enamines (e.g., 3a-g) resist hydrolysis better than α-haloenamines, suggesting similar stability for the target compound .
- Reactivity : The enamine linkage enables conjugate additions, while the benzotriazole moiety may act as a directing group in metal-catalyzed reactions.
Biological Activity
(NH)-N-[2H-1,2,3-Benzotriazol-2-yl(morpholin-4-yl)methylidene]-4-methylaniline, commonly referred to as compound 1, is a synthetic compound with potential biological applications. This article reviews its biological activity, including its antimicrobial, antiviral, and anti-inflammatory properties, supported by relevant data and case studies.
- Molecular Formula : C18H19N5O
- Molar Mass : 321.38 g/mol
- Melting Point : 155-156 °C
- Density : 1.28 g/cm³ (predicted) .
Biological Activity Overview
The biological activity of compound 1 can be attributed to the benzotriazole moiety, which has been associated with various pharmacological effects. Key areas of activity include:
Antimicrobial Activity
Studies have shown that compounds containing the benzotriazole nucleus exhibit significant antimicrobial properties. For instance:
- A series of benzotriazole derivatives demonstrated moderate antibacterial and antifungal activities against various pathogens, including Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1.6 μg/ml to 25 μg/ml .
- Specifically, the introduction of hydrophobic groups on the benzotriazole ring enhanced antifungal activity against Candida and Aspergillus species .
Antiviral Activity
Recent research has explored the antiviral potential of benzotriazole derivatives:
- A study reported that certain benzotriazole compounds exhibited micromolar activity against viral infections, suggesting that modifications in the structure could enhance efficacy against specific viruses .
Anti-inflammatory Properties
The anti-inflammatory effects of benzotriazole derivatives have also been documented:
- Compounds with similar structural characteristics showed promising results in reducing inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antibacterial effects of several benzotriazole derivatives on Staphylococcus aureus and Escherichia coli. Compound 1 showed a significant reduction in bacterial growth at concentrations as low as 25 μg/ml after 24 hours of incubation.
-
Antiviral Activity Assessment
- In vitro tests conducted on a series of benzotriazole derivatives indicated that some exhibited higher antiviral activity than standard treatments. Compound 1 was included in this assessment and demonstrated a dose-dependent inhibition of viral replication.
-
Inflammation Model
- A model using lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with compound 1 resulted in a marked decrease in pro-inflammatory cytokines compared to controls.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O |
| Molar Mass | 321.38 g/mol |
| Melting Point | 155-156 °C |
| Antibacterial Activity (MIC) | 1.6 - 25 μg/ml |
| Antiviral Activity | Micromolar range |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (NE)-N-[...]aniline, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving nitrosoaniline precursors. For example, nitroso intermediates (e.g., N-aryl-2-nitrosoanilines) can react with morpholine derivatives under controlled pH (6–7) and temperature (60–80°C) to form the imine linkage. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields 70–85% purity, which can be enhanced to >95% via recrystallization in ethanol . Optimization includes monitoring reaction progress using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of morpholine to nitroso precursors to minimize byproducts.
Q. What spectroscopic techniques are critical for confirming the molecular structure of (NE)-N-[...]aniline derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the benzotriazole, morpholine, and aniline moieties. For example, the imine proton (CH=N) appears as a singlet at δ 8.2–8.5 ppm, while morpholine protons resonate as multiplets at δ 3.6–3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error. For instance, a calculated [M+H] of 365.1528 should match experimental HRMS data .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=N (1620–1650 cm) and aromatic C-H (3050–3100 cm) validate key functional groups .
Q. How can researchers ensure reproducibility in synthesizing (NE)-N-[...]aniline derivatives?
- Methodological Answer : Standardize protocols by:
- Pre-drying solvents (e.g., morpholine over molecular sieves).
- Using inert atmospheres (N/Ar) to prevent oxidation of nitroso intermediates.
- Documenting reaction parameters (time, temperature, stirring rate) meticulously. Cross-validate results via interlaboratory comparisons using shared reference samples .
Advanced Research Questions
Q. How should researchers address anisotropic displacement parameters (ADPs) in the crystallographic refinement of (NE)-N-[...]aniline derivatives?
- Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of ADPs. Key steps:
- Input initial structural data (CIF file) into SHELXL and apply the Hirshfeld rigid-bond test to validate ADPs. Anomalies (e.g., Δ > 0.01 Å) suggest misplaced atoms or thermal motion artifacts.
- Apply restraints to ADPs for non-hydrogen atoms using the SIMU and DELU commands to stabilize refinement. Visualize ADPs via ORTEP-3 to identify over- or under-modeled regions .
Q. How can discrepancies between spectroscopic data and crystallographic findings be resolved?
- Methodological Answer :
- Scenario : NMR suggests a planar imine group, but X-ray data shows torsional distortion.
- Resolution : Perform DFT calculations (e.g., Gaussian 16) to compare optimized geometries with crystallographic data. If discrepancies persist, re-examine crystal packing effects (e.g., intermolecular H-bonds) using Mercury software. Cross-validate with variable-temperature NMR to assess dynamic effects .
Q. What strategies are effective for analyzing reaction mechanisms in the synthesis of (NE)-N-[...]aniline derivatives?
- Methodological Answer :
- Isotopic Labeling : Use N-labeled morpholine to track nitrogen incorporation via N NMR.
- Kinetic Studies : Monitor reaction rates via in situ IR or UV-Vis spectroscopy under varying temperatures (25–80°C). Fit data to Arrhenius or Eyring equations to deduce activation parameters.
- Computational Modeling : Employ Gaussian or ORCA to simulate transition states and identify rate-determining steps .
Q. How can researchers handle twinning or disorder in single-crystal X-ray diffraction data for this compound?
- Methodological Answer :
- Twinning : Use the TWIN command in SHELXL to model twin domains. Refine twin fractions and matrix components iteratively until R converges (<5%).
- Disorder : Apply PART instructions to split disordered atoms (e.g., morpholine ring). Use SUMP restraints to maintain reasonable geometry. Validate via difference Fourier maps (e.g., peaks < 0.5 eÅ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
